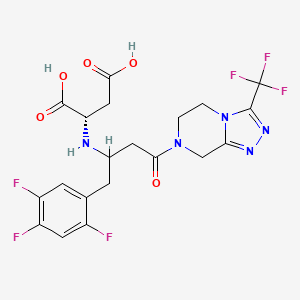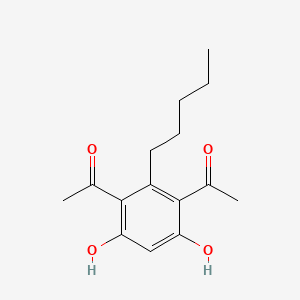
12-Methyltetracosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Methyltetracosane is a branched alkane with the molecular formula C25H52. It is a hydrocarbon that is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its presence in the cuticular hydrocarbons of various insects, where it plays a role in communication and recognition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltetracosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out in large-scale reactors under high pressure and temperature, using catalysts such as nickel or platinum to facilitate the reactions .
化学反应分析
Types of Reactions
12-Methyltetracosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation present in the precursor molecules.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., nickel, platinum).
Substitution: Halogens (Cl2, Br2) under UV light or with radical initiators like peroxides.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes.
科学研究应用
12-Methyltetracosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
作用机制
The mechanism of action of 12-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it acts as a pheromone, influencing behaviors such as mating and nestmate recognition. The molecular targets include specific olfactory neurons that detect the hydrocarbon and trigger a behavioral response .
相似化合物的比较
Similar Compounds
2-Methyltetracosane: Another branched alkane with similar molecular weight and structure but differing in the position of the methyl group.
Tetracosane: A straight-chain alkane with the same number of carbon atoms but without branching.
Uniqueness
12-Methyltetracosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its interaction with biological receptors and its role in communication among insects .
属性
CAS 编号 |
58829-99-5 |
|---|---|
分子式 |
C25H52 |
分子量 |
352.7 g/mol |
IUPAC 名称 |
12-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-14-16-18-20-22-24-25(3)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI 键 |
GOVCFPPSXWBHGY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)


